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The Movement Disorder Society Genetic Mutation Database (MDSGene) is a comprehensive
and systematically curated resource that provides an overview of published data on movement
disorder patients carrying causative genetic variants.[1][2] It is an initiative of the International
Parkinson and Movement Disorder Society (MDS) and aims to link genetic mutations with
detailed clinical and demographic information.[3][4]

Data Presentation

MDSGene houses a significant and continually expanding volume of data. The following table
summarizes the most recently available quantitative data.

Data Type Count Source
Patients > 23,830 [1][5]
Distinct Variants > 2,695 [1][5]
Publications Reviewed > 2,217 [1][5]
Genes for Ataxia 548 [1]
Countries with Ataxia Data 122 [1]

Note: As of late 2025, some sources indicate the database contains data on over 20,000
patients and several thousand variants from more than 2,000 publications.[6]
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MDSGene includes data on various movement disorders, with a specific category for
Parkinsonism (PARK).[2][4] The database covers genes associated with monogenic forms of
Parkinson's disease that resemble the idiopathic form (e.g., PINK1, Parkin, DJ-1, SNCA,
VPS35, LRRK?2) and atypical Parkinson's disease (e.g., SYNJ1, DNAJCG6, ATP13A2, FBXQ7).

[3]7]

Experimental Protocols: Data Curation and
Pathogenicity Scoring

The integrity of MDSGene is maintained through a rigorous and standardized data collection
and curation process, which can be broken down into the following key stages:

1.2.1. Literature Search and Data Extraction

o Systematic Literature Screening: The process begins with systematic searches of the
PubMed database for relevant articles published in English in peer-reviewed journals.[8]
Standardized search terms are used, which include the names of the genes of interest and
the associated diseases or syndromes.[8]

o Standardized Data Extraction: A standardized protocol is used to extract demographic,
clinical, and genetic data from the selected publications.[3][8] This ensures consistency and
comparability across different studies. The curation of clinical data is performed by
movement disorder fellows and supervised by experts in the field, while genetic data is
handled by geneticists.[3][7]

o Nomenclature and Mapping: Genetic mutations are remapped to the human genome build
19 and renamed according to the Human Genome Variation Society (HGVS) nomenclature
where necessary.[8]

1.2.2. Pathogenicity Scoring of Variants

MDSGene employs a points-based system to classify the potential pathogenicity of reported

variants as "possible," "probable," or "definite."[8] Variants classified as benign are not included

in the database.[8] The scoring is based on four main criteria:[8]

o Co-segregation with Disease: Evidence of the variant co-segregating with the disease in
reported pedigrees and the number of reported carriers.
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» Allele Frequency: The frequency of the variant in large population databases, such as the
Genome Aggregation Database (gnomAD).

e In-Silico Prediction: The "Combined Annotation Dependent Depletion” (CADD) score is used
as an in-silico measure of the variant's deleteriousness.

e Molecular Evidence: Reported evidence from in-vivo and/or in-vitro functional studies.

The domains of "co-segregation with disease" and "presence of mutation-specific positive
functional data" are given the strongest weight in this scoring system.[8]

Logical Workflow for Data Curation in MDSGene

The following diagram illustrates the data curation and pathogenicity scoring workflow for the
MDSGene database.
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Caption: Workflow for data acquisition, curation, and pathogenicity scoring in MDSGene.
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Gene4PD: A Comprehensive Genetic Database for
Parkinson's Disease

Gene4PD is a more recent and integrative database that provides a comprehensive collection
of genetic data related to Parkinson's Disease.[9][10] It goes beyond single gene mutations to
include various types of genetic evidence and aims to prioritize Parkinson's Disease-associated
genes (PAGS).[9][10]

Data Presentation

Gene4PD integrates multiple layers of genetic data from a large number of studies.[9][10] The
table below summarizes the key quantitative data within this database.

Data Type Count Source
Total Genetic Terms 8,302 [9][10]
Publications Reviewed > 3,000 [9][10]
Rare Variants 2,252 [11]
Copy Number Variants (CNVs) 139 [11]
Associated SNPs (from

1,237 [11]
GWAS)
Differentially Expressed Genes

2,926 [11]
(DEGS)
Differentially Methylated

657 [11]
Genes (DMGs)
Prioritized PD-Associated

124 [9][10]

Genes (PAGS)

Experimental Protocols: Data Integration and Gene
Prioritization

The methodology behind Gene4PD involves a multi-step process of data collection, integration,

and analysis.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://www.researchgate.net/publication/346431516_Gene4PD_a_comprehensive_genetic_database_of_Parkinson's_disease
https://www.researchgate.net/publication/346431516_Gene4PD_a_comprehensive_genetic_database_of_Parkinson's_disease
https://www.researchgate.net/publication/346431516_Gene4PD_a_comprehensive_genetic_database_of_Parkinson's_disease
https://www.researchgate.net/publication/346431516_Gene4PD_a_comprehensive_genetic_database_of_Parkinson's_disease
https://www.researchgate.net/publication/346431516_Gene4PD_a_comprehensive_genetic_database_of_Parkinson's_disease
https://pubmed.ncbi.nlm.nih.gov/33981200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8107430/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2.2.1. Data Collection and Integration

o Systematic Review: The database is built upon a systematic review and curation of multiple
lines of public studies.[9][10]

o Multi-layered Data: Gene4PD integrates five main types of genetic data: rare variants, copy
number variants (CNVs), associated single nucleotide polymorphisms (SNPs) from genome-
wide association studies (GWAS), differentially expressed genes (DEGSs), and differentially
methylated genes (DMGs).[9][10][11]

» Clinical Data: In addition to genetic data, clinical information such as age at onset (AAQO) is
also collected and integrated.[9][10]

2.2.2. Prioritization of Parkinson's Disease-Associated Genes (PAGS)

o Weighted Scoring System: A weighted scoring system is employed to prioritize genes
associated with Parkinson's Disease.[11]

» Functional Network Analysis: To evaluate the interconnectivity and functional correlation
among the prioritized genes, a protein-protein interaction (PPI) network is constructed.[10]
[11] This network for 88 of the 124 PAGs revealed 336 connections, indicating that these
genes are functionally related.[10]

Signaling Pathways and Functional Networks

The functional network analysis in Gene4PD has highlighted several key biological pathways
implicated in the pathogenesis of Parkinson's Disease. The network of prioritized PAGs is
significantly enriched in Gene Ontology (GO) terms such as the regulation of neuron death and
autophagy.[10]

A simplified representation of the functional network of PD-associated genes is shown below.
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Caption: A simplified functional network of core and associated Parkinson's Disease genes.
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Key Signaling Pathway: The PINK1/Parkin Pathway

Mutations in the PINK1 and PRKN (encoding Parkin) genes are a common cause of autosomal
recessive, early-onset Parkinson's Disease.[12] These two genes are part of a critical signaling
pathway involved in maintaining mitochondrial quality control.

The workflow for this pathway is as follows:

o Mitochondrial Damage: Under normal conditions, PINK1 is imported into healthy
mitochondria and degraded. When mitochondria are damaged, PINK1 accumulates on the
outer mitochondrial membrane.

o Parkin Recruitment: Accumulated PINK1 phosphorylates and activates the E3 ubiquitin
ligase Parkin, recruiting it from the cytosol to the damaged mitochondria.

» Ubiquitination: Parkin then ubiquitinates various outer mitochondrial membrane proteins.

o Mitophagy: This ubiquitination serves as a signal for the autophagic machinery to recognize
and engulf the damaged mitochondrion, leading to its degradation (a process known as
mitophagy).

Mutations in either PINK1 or PRKN can disrupt this pathway, leading to the accumulation of
damaged mitochondria, increased oxidative stress, and ultimately, the degeneration of
dopaminergic neurons.

The following diagram illustrates the core components of the PINK1/Parkin signaling pathway.
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Caption: A simplified diagram of the PINK1/Parkin pathway in mitochondrial quality control.

Other Notable Databases

While MDSGene and Gene4PD are prominent, other databases have also contributed to the
understanding of Parkinson's Disease genetics, though some may no longer be actively
maintained. These include:

» PDmutDB (Parkinson Disease Mutation Database): This database aimed to collect all known
mutations and non-pathogenic coding variations in genes related to PD.[9] However, it
appears to be no longer accessible.[5]
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o MDPD (Mutation Database for Parkinson's Disease): This database contained a large
number of entries on genes extracted from publications and allowed for comparisons of
mutation types among different ethnic groups.[13]

Conclusion

The development of specialized mutation databases such as MDSGene and Gene4PD has
been instrumental in advancing our understanding of the genetic architecture of Parkinson's
Disease. MDSGene provides a meticulously curated repository of genotype-phenotype
correlations from published literature, which is invaluable for both clinical diagnosis and
research. Gene4PD offers a broader, multi-omics perspective by integrating various types of
genetic data to prioritize disease-associated genes and illuminate the functional networks they
form.

For researchers and drug development professionals, these databases serve as critical tools
for identifying high-risk variants, understanding the molecular pathways underlying
neurodegeneration, and ultimately, for developing targeted therapeutic strategies for
Parkinson's Disease. The detailed methodologies and structured data presentation within these
resources facilitate a more informed and efficient approach to tackling this complex
neurodegenerative disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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